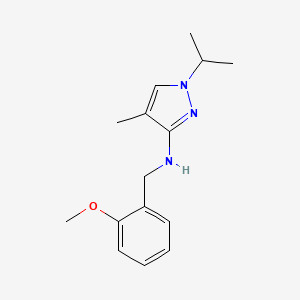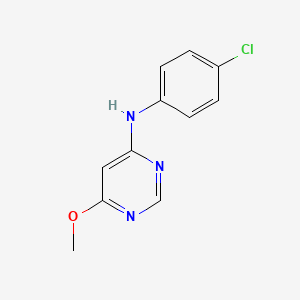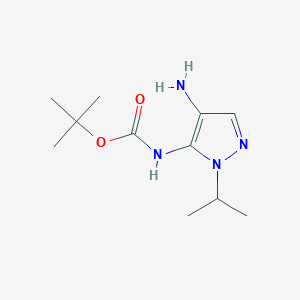
N-(2-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a methoxybenzyl group attached to the nitrogen atom at position 1, a methyl group at position 4, and an isopropyl group at position 1 of the pyrazole ring. The presence of these substituents imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the condensation of 2-methoxybenzylamine with 4-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxaldehyde under acidic or basic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine.
Another approach involves the cyclization of appropriate precursors, such as 2-methoxybenzylhydrazine and 4-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Catalysts and automated systems are often employed to enhance reaction efficiency and minimize waste.
化学反应分析
Types of Reactions
N-(2-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4, H2/Pd-C
Substitution: Halogens (Cl2, Br2), alkylating agents (R-X), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and substituted pyrazole or benzyl derivatives.
科学研究应用
N-(2-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals, dyes, and materials science.
作用机制
The mechanism of action of N-(2-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the substituents on the pyrazole ring.
相似化合物的比较
Similar Compounds
- N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine
- N-(2-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-5-amine
- N-(2-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-carboxamide
Uniqueness
N-(2-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is unique due to the specific combination of substituents on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the methoxybenzyl group enhances its lipophilicity and potential for membrane permeability, while the isopropyl group may influence its steric interactions with molecular targets.
属性
分子式 |
C15H21N3O |
|---|---|
分子量 |
259.35 g/mol |
IUPAC 名称 |
N-[(2-methoxyphenyl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C15H21N3O/c1-11(2)18-10-12(3)15(17-18)16-9-13-7-5-6-8-14(13)19-4/h5-8,10-11H,9H2,1-4H3,(H,16,17) |
InChI 键 |
FBFAYBAVJXQZJH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(N=C1NCC2=CC=CC=C2OC)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(difluoromethyl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11729397.png)
![O-[(4-chloro-2-methylphenyl)methyl]hydroxylamine](/img/structure/B11729411.png)

![[2-(3,4-dimethoxyphenyl)ethyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11729422.png)
![N-[(4-methoxyphenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11729426.png)
![3-cyclopropyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B11729430.png)
![1-[3-(Methylsulfonyl)phenyl]cyclopentanemethanamine](/img/structure/B11729436.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11729440.png)
methylidene}-2,3-dihydropyridin-3-one hydrochloride](/img/structure/B11729445.png)
![1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11729462.png)


![N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B11729472.png)
![3-[({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11729475.png)
